molecular formula C9H6BrNO2 B1395337 3-Bromoquinoline-2,4-diol CAS No. 14933-24-5

3-Bromoquinoline-2,4-diol

Cat. No. B1395337
CAS RN: 14933-24-5
M. Wt: 240.05 g/mol
InChI Key: JJVRAMNFIQYYMP-UHFFFAOYSA-N
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Description

“3-Bromoquinoline-2,4-diol” is a chemical compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.06 .


Synthesis Analysis

The synthesis of 3-Bromoquinoline involves a bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . This reaction is quenched by various electrophiles to yield functionalized quinolines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrNO2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H, (H2,11,12,13) . The InChI key is JJVRAMNFIQYYMP-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 240.06 g/mol . The compound has an IUPAC name of 3-bromo-2,4-quinolinediol .

Biochemical Analysis

Biochemical Properties

3-Bromoquinoline-2,4-diol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo bromine-magnesium exchange reactions, which are crucial in the synthesis of functionalized quinolines . This compound can also interact with electrophiles, leading to the formation of various derivatives . These interactions highlight the versatility of this compound in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinoline derivatives, including this compound, can modulate the activity of certain enzymes and proteins, thereby altering cellular responses . This modulation can lead to changes in cell proliferation, apoptosis, and other critical cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. For example, the compound’s interaction with electrophiles results in the formation of functionalized quinolines, which can further interact with other biomolecules . These interactions are essential for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under specific conditions, affecting its efficacy and interactions with biomolecules . Understanding these temporal effects is crucial for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with bromine-magnesium exchange reactions highlights its role in the synthesis of functionalized quinolines . These interactions are crucial for understanding the compound’s metabolic pathways and its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name

3-bromo-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVRAMNFIQYYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-bromosuccinimide (2.21 g) was added to the solution of 2,4-dihydroxyquinoline (2 g) in DCM (50 ml). The mixture was stirred at room temperature for 3 days. The mixture was filtrated and the solid was triturated with isopropanol. After filtration, toluene was added to the solid and the solvent was evaporated under reduced pressure to give the desired product (1.92 g) as a beige solid. LRMS (ES+) m/z 240.1 (M+H)+.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromoquinoline-2,4-diol
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Reactant of Route 4
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Reactant of Route 6
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